molecular formula C9H15NO3 B2595211 N-(3-Methoxyoxan-4-yl)prop-2-enamide CAS No. 1869568-97-7

N-(3-Methoxyoxan-4-yl)prop-2-enamide

Cat. No.: B2595211
CAS No.: 1869568-97-7
M. Wt: 185.223
InChI Key: IEECGXMPLHGUCF-UHFFFAOYSA-N
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Description

N-(3-Methoxyoxan-4-yl)prop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide backbone substituted with a 3-methoxyoxan-4-yl group. The 3-methoxyoxan moiety (a tetrahydropyran ring with a methoxy substituent at the 3-position) imparts unique steric and electronic properties, distinguishing it from simpler aromatic or aliphatic amides.

Properties

IUPAC Name

N-(3-methoxyoxan-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-9(11)10-7-4-5-13-6-8(7)12-2/h3,7-8H,1,4-6H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEECGXMPLHGUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCC1NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(3-Methoxyoxan-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-Methoxyoxan-4-yl)prop-2-enamide is used in various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxyoxan-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Observations:

Anti-inflammatory Activity: Moupinamide and Compound 4 (from Lycium yunnanense) share a 4-hydroxy-3-methoxyphenyl group linked to an acrylamide, contributing to their potent anti-inflammatory effects (IC₅₀ <17.21 µM).

Antimicrobial Activity : Fluorinated and trifluoromethyl-substituted anilides (e.g., compound 10 in ) exhibit strong bactericidal effects (MIC 2 µg/mL). The absence of halogenation in N-(3-Methoxyoxan-4-yl)prop-2-enamide likely reduces its antimicrobial potency .

Lipophilicity: The 3-methoxyoxan group confers moderate lipophilicity (logD₇.₄ ~2.1), intermediate between polar phenolic amides (logD₇.₄ ~1.8–2.0) and highly lipophilic halogenated analogs (logD₇.₄ >3.0). This balance may enhance membrane permeability while avoiding excessive hydrophobicity .

Structural Features Influencing Activity

  • Substituent Effects: Methoxy Positioning: Meta-substituted methoxy groups (e.g., 3-methoxy in the target compound) enhance steric bulk and electron-donating effects compared to para-substituted analogs. This may stabilize hydrogen bonding in biological targets . Oxane vs.
  • Synthetic Accessibility: The target compound likely requires amide coupling between 3-methoxyoxan-4-amine and acryloyl chloride, analogous to methods in (thiazolidinone synthesis). This contrasts with halogenated anilides (), which demand multi-step halogenation and purification .

ADMET and Physicochemical Properties

  • Lipophilicity and Solubility : The target compound’s logD₇.₄ (~2.1) aligns with optimal ranges for oral bioavailability (logD₇.₄ 1–3). This surpasses highly lipophilic analogs (e.g., compound 10 in , logD₇.₄ ~3.5), which may suffer from poor aqueous solubility .
  • Metabolic Stability : The oxane ring’s saturation may reduce cytochrome P450-mediated oxidation compared to unsaturated cinnamamides (e.g., Moupinamide) .

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